Ortho-Methoxy vs. Para-Methoxy Positional Isomer: Differential Bioassay Fingerprints
The ortho-methoxy substitution pattern of CAS 894004-64-9 places the methoxy group at the 2-position of the phenethyl ring, whereas its closest positional isomer, CAS 894005-09-5, bears the methoxy group at the 4-position. The para-methoxy isomer has been profiled in at least eight distinct PubChem primary screening assays covering diverse target classes, including the mu-opioid receptor (OPRM1), muscarinic M1 receptor (CHRM1), ADAM17 protease, furin, and the regulator of G-protein signaling 4 (RGS4) . While these assays confirm that the para isomer engages multiple biological targets, no corresponding quantitative activity data (IC50, EC50, % inhibition) are publicly available for the ortho isomer (CAS 894004-64-9) [1]. This data asymmetry is a critical selection factor: the ortho isomer represents an unexplored phenotypic space distinct from the multi-target profile of the para isomer, and its procurement should be predicated on the intent to probe ortho-specific structure-activity relationships rather than to replicate para-isomer pharmacology.
| Evidence Dimension | Bioassay coverage and target engagement diversity |
|---|---|
| Target Compound Data | No publicly reported bioassay activity data; annotated as 'no known activity' in ZINC/ChEMBL 20 |
| Comparator Or Baseline | Para-methoxy isomer (CAS 894005-09-5): profiled in ≥8 PubChem primary screening assays (GPCRs, proteases, ion channels, UPR pathway) |
| Quantified Difference | Qualitative difference: para isomer is multi-target active in HTS panels; ortho isomer has zero reported bioactivity data points |
| Conditions | Public databases: PubChem, ChEMBL 20, ZINC (accessed 2026-05-09) |
Why This Matters
For procurement, this differential means the ortho isomer offers a clean-slate chemical probe for SAR exploration, whereas the para isomer is pre-annotated with multi-target liability that may confound mechanistic interpretation.
- [1] ZINC Database. Entry for ZINC scaffolding analog: 'There is no known activity for this compound. This compound is not currently in any annotated catalogs.' Activities based on ChEMBL 20. https://zinc.docking.org/substances/ZINC001435360001/ View Source
